Cas no 946266-57-5 (N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

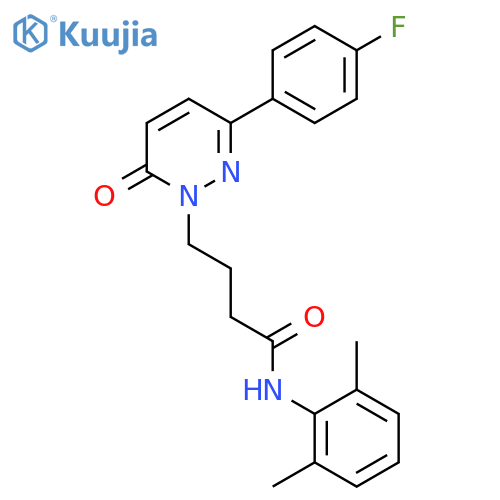

946266-57-5 structure

商品名:N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 化学的及び物理的性質

名前と識別子

-

- N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

- AKOS024488848

- N-(2,6-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

- F5013-0536

- N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide

- 946266-57-5

- N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide

-

- インチ: 1S/C22H22FN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27)

- InChIKey: IQTXEWBELOXIBS-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C(C)=CC=CC=2C)=O)N=1)=O

計算された属性

- せいみつぶんしりょう: 379.16960512g/mol

- どういたいしつりょう: 379.16960512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 615

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 61.8Ų

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5013-0536-30mg |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-40mg |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-50mg |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-2μmol |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-10μmol |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-20μmol |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-5mg |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-1mg |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-3mg |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5013-0536-5μmol |

N-(2,6-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |

946266-57-5 | 5μmol |

$63.0 | 2023-09-10 |

N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 関連文献

-

2. Water

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

946266-57-5 (N-(2,6-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide) 関連製品

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 61389-26-2(Lignoceric Acid-d4)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量